1-Boc-4-(4-aminobutyl)piperazine
Overview
Description
“1-Boc-4-(4-aminobutyl)piperazine” is an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of “1-Boc-4-(4-aminobutyl)piperazine” is C13H27N3O2 . The IUPAC name is tert-butyl N-(4-piperazin-1-ylbutyl)carbamate . The canonical SMILES is CC©©OC(=O)NCCCCN1CCNCC1 .
Chemical Reactions Analysis
The compound is part of the piperazine class of compounds, which are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines .
Physical And Chemical Properties Analysis
The molecular weight of “1-Boc-4-(4-aminobutyl)piperazine” is 257.37200 . It has a density of 1.029g/cm3 . The boiling point is 353.8ºC at 760 mmHg . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 7 rotatable bonds .
Scientific Research Applications
Drug Synthesis
1-Boc-4-(4-aminobutyl)piperazine: is a key intermediate in the synthesis of various drugs. Its piperazine moiety is a common feature in many pharmaceuticals due to its ability to improve pharmacokinetic properties like solubility and bioavailability . It’s particularly valuable in the creation of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties.
Medicinal Chemistry
In medicinal chemistry, this compound is used to develop kinase inhibitors and receptor modulators. The piperazine ring serves as a scaffold, positioning pharmacophoric groups for optimal interaction with target macromolecules . This structural feature is crucial for the development of new therapeutic agents.
Biochemistry Research
“1-Boc-4-(4-aminobutyl)piperazine” plays a significant role in biochemistry research as an organic intermediate. It’s used in the study of biochemical processes and the development of biochemical reagents . Its presence in a compound can significantly affect the molecule’s behavior in biological systems.
Organic Chemistry
In organic chemistry, this compound is utilized for its reactivity in various synthetic pathways. It’s a building block for constructing more complex molecules through reactions like Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . These reactions are fundamental in the synthesis of a wide range of organic compounds.
Industrial Applications
While primarily used in research and development, “1-Boc-4-(4-aminobutyl)piperazine” also finds applications in industrial settings. It’s involved in the synthesis of materials that require specific chemical properties imparted by the piperazine ring . Its use is generally restricted to R&D within industrial environments.
Agrochemical Development
This compound is also an important intermediate in the development of agrochemicals. Its derivatives are explored for potential use in pesticides and fertilizers, contributing to the enhancement of agricultural productivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLALOSAKAKWTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403530 | |
Record name | 1-Boc-4-(4-aminobutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
745048-07-1 | |
Record name | 1,1-Dimethylethyl 4-(4-aminobutyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745048-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-4-(4-aminobutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Amino-butyl)-piperazine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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